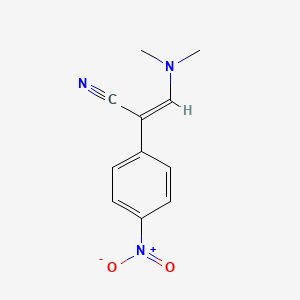

(Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile

Descripción

Propiedades

IUPAC Name |

(Z)-3-(dimethylamino)-2-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-13(2)8-10(7-12)9-3-5-11(6-4-9)14(15)16/h3-6,8H,1-2H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBVLYYSSUTYNN-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile, commonly referred to as a cyanostilbene derivative, exhibits a range of biological activities due to its unique chemical structure. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential therapeutic applications and electronic properties.

Chemical Structure and Properties

The compound features a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. This characteristic is crucial for its photophysical properties, making it suitable for applications in organic electronics and nonlinear optics. The presence of the dimethylamino group enhances its electron-donating ability, while the nitrophenyl group acts as an electron acceptor, contributing to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of apoptosis-related proteins, leading to cell cycle arrest and subsequent cell death .

Case Study: Apoptotic Mechanism

In a study involving breast cancer cell lines, treatment with this compound resulted in:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Activation of caspases , which are critical for the execution phase of apoptosis.

This dual action underscores the potential of this compound as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies indicate that it may provide protective effects against neurodegenerative diseases by modulating oxidative stress pathways and reducing inflammation in neuronal cells. This effect is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role in pathogenesis .

Data Summary

Aplicaciones Científicas De Investigación

The compound (Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile is a significant chemical in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its diverse applications, supported by data tables and case studies, while adhering to the requirement of utilizing verified sources.

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

- Case Study: Anticancer Activity

Research indicates that derivatives of propenenitriles exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that compounds similar to this compound were effective against various cancer cell lines, suggesting its potential as a lead compound in drug discovery .

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes. The nitrophenyl group contributes to the color properties of the resultant dye molecules.

- Data Table: Color Properties of Dyes Derived from Propenenitriles

| Compound Name | Color | Application |

|---|---|---|

| Compound A | Red | Textile dye |

| Compound B | Blue | Ink production |

| This compound | Yellow | Coatings |

Electrochemical Sensors

The compound's ability to undergo redox reactions makes it suitable for use in electrochemical sensors. Its application in detecting specific ions or molecules has been explored.

- Case Study: Sensor Development

A recent study developed an electrochemical sensor based on this compound for detecting heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity, showcasing the compound's utility in environmental monitoring .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex structures through reactions such as Michael additions and nucleophilic substitutions.

- Data Table: Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Michael Addition | Reacts with nucleophiles to form adducts |

| Nucleophilic Substitution | Substitutes halides or other leaving groups |

| Cycloaddition | Forms cyclic compounds via [2+2] or [3+2] pathways |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Acrylonitrile Derivatives

The following table compares (Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile with analogs differing in substituents:

Key Observations:

Electronic Effects: The target compound exhibits a strong electron-withdrawing nitro group paired with an electron-donating dimethylamino group, enhancing conjugation and dipole moments. In contrast, 3e replaces dimethylamino with a formylphenyl group, increasing electrophilicity . 3f introduces a chloro-pyrazole moiety, which may enhance biological activity but reduce solubility .

Spectral Differences :

Physicochemical Properties

- Solubility : The nitro and nitrile groups in the target compound reduce solubility in polar solvents compared to 3f , which has a pyrazole ring enhancing polarity .

- Thermal Stability : Derivatives like 3e and 3f exhibit higher melting points (162–180°C) than the target compound, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in 3f ) .

Q & A

Basic Questions

Q. What are the common synthetic routes for (Z)-3-(dimethylamino)-2-(4-nitrophenyl)-2-propenenitrile, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves Knoevenagel condensation between a nitrophenyl aldehyde and a dimethylamino-substituted acetonitrile derivative. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

- Catalysts : Base catalysts (e.g., piperidine) facilitate enolate formation, while Lewis acids (e.g., ZnCl₂) improve regioselectivity .

- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance kinetics and side-product formation .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the Z-isomer .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Answer :

- IR spectroscopy : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) groups .

- ¹H/¹³C NMR : The Z-configuration is confirmed by coupling constants (e.g., vinyl protons J ≈ 12 Hz) and distinct shifts for dimethylamino (δ ~2.8 ppm) and nitrophenyl protons (δ ~8.2 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for confirming the Z-conformation .

Advanced Questions

Q. How do electronic effects of substituents influence the reactivity of the nitrile group in nucleophilic substitution reactions?

- Answer : The electron-withdrawing nitro group activates the nitrile for nucleophilic attack by increasing electrophilicity. Computational studies (DFT) show:

- The nitrophenyl group lowers the LUMO energy of the nitrile, favoring nucleophilic addition .

- Steric hindrance from the dimethylamino group directs substitution to the para position of the nitrophenyl ring .

- Kinetic studies using sodium thiophenolate in THF demonstrate a 2.5× faster reaction rate compared to non-nitrated analogs .

Q. What strategies can resolve contradictions in reported reaction outcomes when different reducing agents are used for nitro group reduction?

- Answer : Conflicting data (e.g., SnCl₂ vs. Pd/C/H₂) arise from divergent mechanistic pathways:

- SnCl₂ in ethyl acetate : Produces the amine via a nitroso intermediate, but may over-reduce the nitrile if temperatures exceed 70°C .

- Pd/C with H₂ : Requires careful pressure control (1–2 atm) to avoid desaturation of the propenenitrile backbone .

- Resolution : Use in situ FTIR to monitor intermediate formation and optimize stoichiometry (e.g., 2.2 eq SnCl₂ for complete nitro reduction) .

Q. How can computational methods like DFT predict the regioselectivity of reactions involving this compound?

- Answer :

- Transition state modeling : DFT calculations (B3LYP/6-31G*) reveal higher activation barriers for meta-substitution, favoring para-products in electrophilic aromatic substitution .

- Solvent effects : COSMO-RS simulations predict dichloromethane stabilizes zwitterionic intermediates in Michael additions .

- Validation : Correlate computed Fukui indices with experimental product ratios (e.g., 85% para-selectivity in nitration reactions) .

Methodological Notes

- Data contradiction analysis : Compare HPLC retention times and HRMS data to distinguish between isomeric byproducts .

- Advanced characterization : Use TEM/EDX for nanomaterial composites incorporating the compound .

- Stereochemical stability : Monitor Z→E isomerization via variable-temperature NMR to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.